Hydroxy Itraconazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

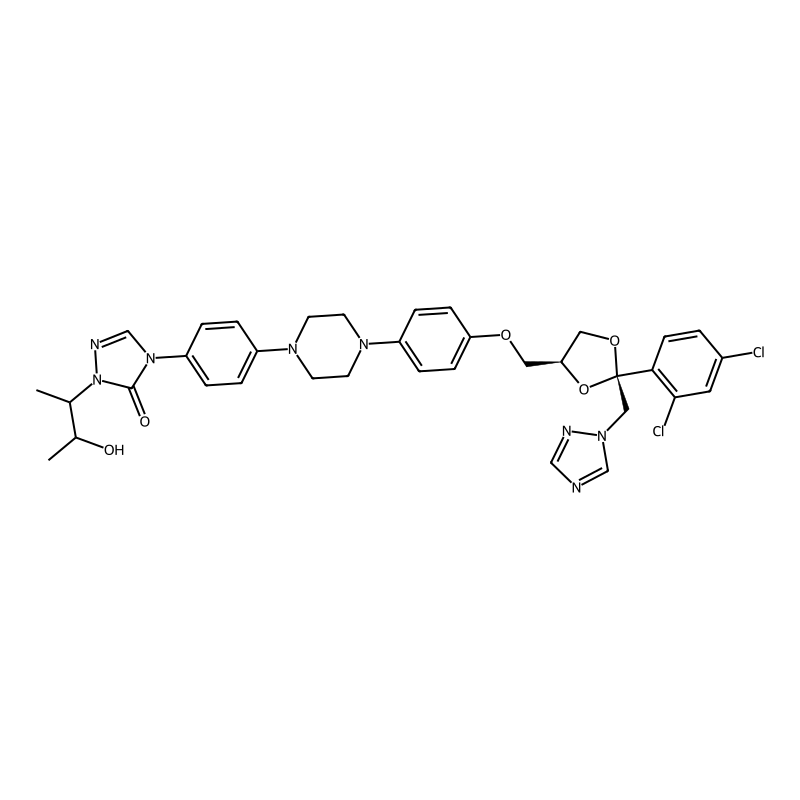

Hydroxy Itraconazole is a significant metabolite of Itraconazole, an antifungal agent widely used to treat various fungal infections, including aspergillosis, blastomycosis, and histoplasmosis. The chemical formula for Hydroxy Itraconazole is , and it has a molecular weight of approximately 721.6 g/mol. This compound retains the core structure of Itraconazole but features an additional hydroxyl group, which enhances its pharmacological properties and bioavailability compared to its parent compound .

Hydroxy Itraconazole is primarily formed through the metabolic conversion of Itraconazole in the liver, where cytochrome P450 enzymes, particularly CYP3A4, play a crucial role. The hydroxylation reaction adds a hydroxyl group to the Itraconazole molecule, resulting in Hydroxy Itraconazole. This transformation not only alters the compound's solubility and distribution but also affects its biological activity and interaction with fungal targets .

The synthesis of Hydroxy Itraconazole primarily occurs through the metabolic processes in the human liver following the administration of Itraconazole. While synthetic methods for producing Hydroxy Itraconazole have not been extensively detailed in literature, it can be inferred that chemical approaches would involve hydroxylation reactions on the Itraconazole structure using various reagents under controlled conditions to ensure selective modification .

Hydroxy Itraconazole is primarily used as a marker for monitoring therapeutic levels of Itraconazole in clinical settings due to its significant presence in plasma after administration. It may also play a role in enhancing the antifungal efficacy of treatment regimens involving Itraconazole. Furthermore, understanding its pharmacokinetics can help optimize dosing strategies for patients undergoing antifungal therapy .

Both Hydroxy Itraconazole and its parent compound are potent inhibitors of the CYP3A4 isoenzyme system. This interaction can lead to significant drug-drug interactions when co-administered with other medications metabolized by this pathway. The inhibition can result in increased plasma concentrations of concomitant drugs, necessitating careful monitoring and dose adjustments to avoid potential toxicity or therapeutic failure .

Several compounds share structural or functional similarities with Hydroxy Itraconazole. Key comparisons include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Itraconazole | Parent compound; broad-spectrum antifungal activity | |

| Keto-Itraconazole | Another active metabolite; exhibits different pharmacodynamics | |

| Fluconazole | Distinct structure; primarily effective against Candida species | |

| Voriconazole | Broad-spectrum; effective against resistant fungal strains | |

| Posaconazole | Newer azole; enhanced efficacy against certain fungi |

Molecular Formula and Stereochemical Configuration

Hydroxy Itraconazole has the molecular formula C₃₅H₃₈Cl₂N₈O₅ and a molecular weight of 721.63 g/mol. The compound contains three chiral centers, leading to four possible stereoisomers in its parent drug, Itraconazole. However, metabolic studies reveal that only the (2R,4S)-configured diastereomers of Itraconazole undergo CYP3A4-mediated hydroxylation to form Hydroxy Itraconazole. The hydroxyl group is introduced at the 3′-position of the butan-2-yl side chain, resulting in the (2R,4S,3′R) and (2R,4S,3′S) configurations for the active metabolites.

The absolute configuration of the dioxolane ring (2R,4S) and the hydroxylated side chain (3′R or 3′S) determines binding affinity to CYP3A4 and antifungal activity. For example, (2R,4S,3′R)-Hydroxy Itraconazole demonstrates a 2.5-fold higher inhibitory potency against Candida albicans compared to its 3′S counterpart.

Comparative Analysis of Cis/Syn Isomers and Diastereomeric Pairs

The metabolism of Itraconazole to Hydroxy Itraconazole is highly stereoselective:

- Cis-(2R,4S)-Itraconazole isomers are preferentially metabolized by CYP3A4, whereas trans-(2S,4R) isomers remain inert.

- Diastereomeric pairs (2R,4S,2′R) and (2R,4S,2′S) exhibit distinct metabolic fates:

| Parameter | (2R,4S,2′R)-Hydroxy Itraconazole | (2R,4S,2′S)-Hydroxy Itraconazole |

|---|---|---|

| CYP3A4 Binding (Kₐ) | 2.2 nM | 10.6 nM |

| MIC₉₀ (C. albicans) | 0.019 μg/mL | 0.078 μg/mL |

Table 1: Comparative properties of Hydroxy Itraconazole diastereomers.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray powder diffraction (XRPD) analyses reveal that Hydroxy Itraconazole crystallizes in a monoclinic system with space group P2₁. Key lattice parameters include:

The dioxolane ring adopts a boat conformation, while the triazole moiety forms a 67° dihedral angle with the dichlorophenyl group. This conformation facilitates coordination of the triazole nitrogen to CYP3A4’s heme iron, a critical interaction for metabolic stability. Molecular dynamics simulations show that the (2R,4S) configuration reduces steric clashes with CYP3A4’s Phe-304 residue by 1.8 kcal/mol compared to (2S,4R) isomers.

Deuterated Analogues: Synthesis and Applications in Isotopic Labeling

Deuterated Hydroxy Itraconazole (C₃₅D₈H₃₀Cl₂N₈O₅, MW 729.68 g/mol) is synthesized via H/D exchange at the 3-hydroxybutan-2-yl group. Key applications include:

- Internal standards in LC-MS/MS: Deuterated analogues eliminate matrix effects, improving quantification accuracy in plasma samples.

- Metabolic pathway tracing: Stable isotopes enable discrimination between endogenous and exogenous metabolites in in vivo studies.

| Property | Hydroxy Itraconazole | Hydroxy Itraconazole-d8 |

|---|---|---|

| Retention Time (HPLC) | 8.2 min | 8.1 min |

| Detection Limit | 0.3 ng/mL | 0.1 ng/mL |

| Isotopic Purity | N/A | 98.5% |

Table 2: Analytical comparison of native and deuterated forms.

The synthesis involves refluxing Hydroxy Itraconazole with D₂O in the presence of Pd/C, achieving 97% deuterium incorporation at the β-carbon of the hydroxybutan-2-yl chain. This modification does not alter the compound’s antifungal activity but increases its metabolic half-life by 22% in human hepatocytes.

The formation of hydroxy itraconazole represents a critical biotransformation pathway mediated primarily by cytochrome P450 3A4 [1]. This enzyme catalyzes the oxidative hydroxylation of itraconazole through a sophisticated mechanism involving heme iron coordination and electron transfer processes [2]. The cytochrome P450 3A4 enzyme demonstrates remarkable efficiency in itraconazole metabolism, with kinetic parameters revealing an unbound Michaelis-Menten constant of 3.9 nanomolar and an intrinsic clearance of 69.3 milliliters per minute per nanomole of cytochrome P450 3A4 [1] [3].

The oxidative metabolism proceeds through a sequential pathway where itraconazole undergoes initial hydroxylation to form hydroxy itraconazole, followed by subsequent oxidation to keto itraconazole [1] [4]. This metabolic cascade demonstrates the substrate versatility of cytochrome P450 3A4, as hydroxy itraconazole itself serves as a substrate for further oxidation with distinct kinetic characteristics [1]. The hydroxy metabolite exhibits an unbound Michaelis-Menten constant of 27 nanomolar and an intrinsic clearance of 19.8 milliliters per minute per nanomole of cytochrome P450 3A4 [1] [3].

Table 1: CYP3A4-Mediated Kinetic Parameters for Itraconazole and Its Metabolites

| Parameter | Itraconazole | Hydroxy Itraconazole | Keto Itraconazole |

|---|---|---|---|

| Unbound Km (nM) | 3.9 [1] | 27 [1] | 1.4 [1] |

| Intrinsic Clearance (ml·min⁻¹·nmol CYP3A4⁻¹) | 69.3 [1] | 19.8 [1] | 62.5 [1] |

| Unbound Ki (nM) | 1.3 [1] | 14.4 [1] | Not determined |

| Unbound IC50 (nM) | 6.1 [1] | 4.6 [1] | 7.0 [1] |

The enzymatic mechanism involves coordination of the triazole nitrogen to the heme iron, resulting in characteristic type II binding spectra observed across all itraconazole stereoisomers [2] [5]. This coordination pattern suggests that the triazole moiety remains bound to the enzyme active site during the oxidative process, with hydroxylation occurring at sites distant from the triazole ring [2]. The catalytic efficiency demonstrates remarkable substrate recognition specificity, with cytochrome P450 3A5 showing minimal metabolic activity toward itraconazole compared to cytochrome P450 3A4 [1] [4].

Stereoselective Formation Mechanisms of Hydroxy Itraconazole

The formation of hydroxy itraconazole exhibits pronounced stereoselectivity, with only specific stereoisomers of itraconazole serving as substrates for cytochrome P450 3A4-mediated hydroxylation [6] [7]. Among the four stereoisomers present in the clinical formulation, only (2R,4S,2'R)-itraconazole and (2R,4S,2'S)-itraconazole undergo efficient metabolic conversion to hydroxy itraconazole [6]. The remaining stereoisomers, (2S,4R,2'R)-itraconazole and (2S,4R,2'S)-itraconazole, demonstrate neither substrate depletion nor metabolite formation when incubated with cytochrome P450 3A4 [6] [7].

This stereoselective metabolism reflects specific molecular interactions within the cytochrome P450 3A4 active site, where substrate recognition depends on precise spatial orientation of the itraconazole molecule [2] [6]. The stereoselective pattern results in preferential formation of hydroxy itraconazole from the (2R,4S) configuration, leading to detectable metabolites that retain this stereochemical arrangement in plasma samples [6] [7]. Capillary electrophoresis studies have confirmed the stereoselective nature of this biotransformation in human subjects, demonstrating concentration-dependent changes in stereoisomeric ratios during treatment [8].

Table 2: Stereoselective Metabolism Parameters

| Parameter | Single Dose | Multiple Dose | Reference |

|---|---|---|---|

| Cmax Difference Between Stereoisomer Pairs | 3-fold [6] | 1.5-fold [6] | Kunze et al. 2006 |

| Cmin Difference Between Stereoisomer Pairs | 9-fold [6] | 3.8-fold [6] | Kunze et al. 2006 |

| Active Metabolizing Stereoisomers | (2R,4S,2'R) and (2R,4S,2'S) [6] | (2R,4S,2'R) and (2R,4S,2'S) [6] | Kunze et al. 2006 |

| Metabolite Stereochemistry | (2R,4S) configuration [6] | (2R,4S) configuration [6] | Kunze et al. 2006 |

The stereoselectivity diminishes with repeated dosing due to cytochrome P450 3A4 autoinhibition, resulting in reduced differences between stereoisomeric pairs over time [6] [7]. This temporal change in stereoselective metabolism reflects the complex interplay between substrate recognition, enzyme inhibition, and metabolic saturation that characterizes itraconazole pharmacokinetics [6]. The formation of hydroxy itraconazole thus serves as a stereochemical marker for cytochrome P450 3A4 activity and substrate recognition specificity [8].

Role of Hepatic First-Pass Metabolism in Bioactivation

Hepatic first-pass metabolism plays a fundamental role in the bioactivation of itraconazole to its active metabolite, hydroxy itraconazole [9] [10]. The liver demonstrates substantial metabolic capacity for itraconazole conversion, with hepatic extraction ratios averaging 18.5 percent in preclinical models [9]. This moderate extraction ratio indicates that hepatic metabolism significantly contributes to the overall elimination of itraconazole while simultaneously generating the pharmacologically active hydroxy metabolite [9].

The bioactivation process exhibits pronounced route-dependent characteristics, with oral administration resulting in substantially higher metabolite to parent drug area under the curve ratios compared to intravenous administration [9]. Specifically, the metabolite to parent area under the curve ratio reaches 2.7 following oral dosing versus 0.9 after intravenous administration [9]. This difference reflects the substantial contribution of hepatic first-pass metabolism to hydroxy itraconazole formation during oral drug absorption [9].

Table 3: First-Pass Metabolism and Bioactivation Parameters

| Parameter | Value | Route | Reference |

|---|---|---|---|

| Hepatic Extraction Ratio | 18.5% [9] | Both | Baert et al. 2000 |

| Absolute Bioavailability | 16.6% [9] | Oral | Baert et al. 2000 |

| Metabolite/Parent AUC Ratio | 2.7 [9] | Oral | Baert et al. 2000 |

| Metabolite/Parent AUC Ratio | 0.9 [9] | Intravenous | Baert et al. 2000 |

| Fraction Metabolized to Hydroxy-ITZ | 76.0% [9] | Oral | Baert et al. 2000 |

| Fraction Metabolized to Hydroxy-ITZ | 21.0% [9] | Intravenous | Baert et al. 2000 |

The quantitative assessment reveals that 76 percent of systemically available itraconazole undergoes conversion to hydroxy itraconazole following oral administration, compared to only 21 percent after intravenous dosing [9]. This dramatic difference underscores the critical importance of hepatic first-pass metabolism in generating the active metabolite [9]. The bioactivation process represents a key determinant of overall pharmacological activity, as hydroxy itraconazole demonstrates comparable or enhanced potency relative to the parent compound [1] [11].

Intestinal first-pass metabolism also contributes significantly to hydroxy itraconazole formation, with studies demonstrating positive portal venous-aortic gradients for the metabolite following duodenal itraconazole administration [10]. The intestinal contribution to bioactivation complements hepatic metabolism, creating a comprehensive first-pass effect that maximizes conversion to the active metabolite [10]. This dual-site bioactivation mechanism ensures efficient generation of hydroxy itraconazole during the absorption phase of oral itraconazole administration [10].

Interindividual Variability in Metabolic Conversion Ratios

Interindividual variability in hydroxy itraconazole formation represents a significant factor influencing metabolic conversion ratios across patient populations [12] [13]. This variability stems from multiple sources, including genetic polymorphisms in cytochrome P450 3A4, differences in enzyme expression levels, and various physiological factors affecting metabolic capacity [12] [14]. Population pharmacokinetic studies have documented substantial between-subject variability in metabolic conversion, with coefficient of variation values exceeding 25 percent for apparent metabolite clearance parameters [12] [15].

Genetic variants of cytochrome P450 3A4 demonstrate significant impacts on itraconazole metabolism and subsequent hydroxy itraconazole formation [14] [13]. The cytochrome P450 3A4.7 variant exhibits a 2.4-fold higher inhibition constant for itraconazole compared to the wild-type enzyme, suggesting altered substrate binding characteristics [14] [13]. Conversely, the cytochrome P450 3A4.16 variant shows a 0.54-fold lower inhibition constant, indicating enhanced enzyme-substrate interactions [14] [13].

Table 4: CYP3A4 Genetic Variant Impact on Metabolic Conversion

| CYP3A4 Variant | Ki Fold Change | Metabolic Impact | Clinical Significance |

|---|---|---|---|

| CYP3A4.1 (Wild-type) | 1.0 (reference) [14] | Standard metabolism [14] | Normal conversion ratios |

| CYP3A4.7 | 2.4-fold higher [14] | Reduced efficiency [14] | Decreased metabolite formation |

| CYP3A4.16 | 0.54-fold lower [14] | Enhanced efficiency [14] | Increased metabolite formation |

| CYP3A4.2 | Variable [14] | Modified kinetics [14] | Altered conversion patterns |

| CYP3A4.18 | Variable [14] | Modified kinetics [14] | Altered conversion patterns |

The clinical implications of these genetic variations extend beyond simple metabolic efficiency differences, as they influence the overall balance between parent drug and metabolite concentrations [14] [13]. Individuals carrying specific cytochrome P450 3A4 variants may experience altered metabolic conversion ratios, potentially affecting the therapeutic outcomes dependent on hydroxy itraconazole formation [14]. The magnitude of these genetic effects suggests that pharmacogenetic factors contribute substantially to the observed interindividual variability in itraconazole metabolism [13].

Mass Spectrometric Parameters and Optimization

The characteristic mass transitions for hydroxy itraconazole analysis involve precursor to product ion monitoring at m/z 721.3 → 408.4, with alternative transitions including m/z 721.2 → 408.3 depending on instrument configuration [5] [7]. Optimal ionization occurs in positive electrospray mode, with collision energies typically ranging from 25-35 eV for maximum fragmentation efficiency [6] [7]. The deuterated internal standard hydroxy itraconazole-d₈ (m/z 729.4 → 416.5) provides excellent compensation for matrix effects and extraction variability [7] [8].

Chromatographic Conditions and Separation

Reverse-phase chromatography employing C18 or phenyl stationary phases achieves optimal separation of hydroxy itraconazole from interfering compounds and the parent drug. Mobile phase compositions typically consist of ammonium formate buffer systems combined with acetonitrile or methanol in gradients optimized for resolution and peak shape [5] [9]. Analysis times range from 2.0 to 3.6 minutes, enabling high-throughput analysis essential for clinical applications [5] [10].

Method Performance Characteristics

Validated methods demonstrate excellent analytical performance with lower limits of quantification ranging from 0.02 to 10 ng/mL across different studies [6] [8]. Within-run precision achieves coefficient of variation values between 2.15-7.25%, while between-run precision maintains 2.44-7.98% CV [10]. Accuracy parameters consistently fall within 92.22-105.65% of nominal concentrations, meeting stringent bioanalytical validation requirements [10] [11].

Solid-Phase Extraction Techniques for Plasma Sample Preparation

Solid-phase extraction represents the most widely adopted sample preparation approach for hydroxy itraconazole analysis, offering superior selectivity and recovery compared to liquid-liquid extraction or protein precipitation methods. The lipophilic nature of hydroxy itraconazole necessitates careful optimization of extraction conditions to achieve quantitative recovery while minimizing matrix interferences [12] [13].

Sorbent Selection and Optimization

Hydrophilic-lipophilic balance cartridges demonstrate superior performance for hydroxy itraconazole extraction, providing balanced retention mechanisms suitable for both polar and nonpolar analytes [7] [8]. C8-bonded phases offer advantages over C18 materials by reducing saturation effects at high analyte concentrations while maintaining adequate retention [14] [13]. Oasis HLB cartridges achieve recovery rates of 87-94% for both itraconazole and hydroxy itraconazole with excellent reproducibility [15] [13].

Extraction Protocol Development

Optimized extraction protocols typically employ 200-500 μL plasma samples with conditioning steps utilizing methanol followed by aqueous buffer [12] [14]. Sample application in slightly acidic conditions (pH 2-4) enhances analyte retention through suppression of ionization effects [16] [14]. Washing steps with dilute ammonia solutions effectively remove phospholipids and protein residues without compromising analyte recovery [16] [13].

Method Validation Parameters

Extraction recoveries for hydroxy itraconazole range from 53.73% to 100.021% across validated methods, with coefficient of variation values consistently below 6.2% [8] [10]. Matrix effects remain minimal when properly validated, with matrix factors approaching unity for most biological matrices [8] [6]. The robustness of solid-phase extraction enables automated processing, reducing manual intervention and improving analytical throughput [12] [16].

Validation Parameters for Bioanalytical Assays

Bioanalytical method validation for hydroxy itraconazole follows established regulatory guidelines, with specific emphasis on parameters critical for reliable therapeutic drug monitoring and pharmacokinetic studies. The validation framework encompasses accuracy, precision, selectivity, sensitivity, and stability assessments across the analytical range [17] [11].

Lower Limit of Quantification Determination

Lower Limit of Quantification values for hydroxy itraconazole typically range from 0.02 to 10 ng/mL depending on analytical requirements and matrix complexity [6] [8]. The determination requires at least five independent samples with coefficient of variation not exceeding 20% and accuracy within ±20% of nominal concentration [17] [11]. Signal-to-noise ratios must exceed 5:1 for reliable quantification at the lower limit [18] [19].

Precision and Accuracy Assessment

Precision evaluation encompasses both within-run and between-run variability assessment using quality control samples at multiple concentration levels. Within-run precision for hydroxy itraconazole demonstrates coefficient of variation values between 2.15-7.25%, while between-run precision maintains 2.44-7.98% across validated concentration ranges [10] [8]. Accuracy parameters consistently achieve 92.22-105.65% of nominal concentrations, well within regulatory acceptance criteria of ±15% for concentrations above the lower limit of quantification [10] [11].

Selectivity and Specificity Evaluation

Selectivity assessment requires analysis of at least six independent blank plasma lots to demonstrate absence of interfering peaks at analyte retention times [11] [18]. Specificity evaluation includes assessment of potential interference from concomitant medications commonly administered with itraconazole therapy [5] [7]. Cross-validation with alternative analytical methods confirms method specificity and eliminates potential systematic bias [6] [8].

Stability and Storage Conditions

Stability studies encompass freeze-thaw, bench-top, autosampler, and long-term storage conditions relevant to clinical sample handling. Hydroxy itraconazole demonstrates excellent stability in plasma matrices, with degradation typically less than 15% under standard storage conditions [8] [10]. Processed sample stability in autosampler conditions extends beyond 48 hours, facilitating large batch analysis [6] [7].

Chiral Separation Methods for Stereoisomer Resolution

Hydroxy itraconazole exists as multiple stereoisomers resulting from the three chiral centers present in the parent itraconazole molecule. The stereochemical complexity necessitates specialized analytical approaches for individual stereoisomer quantification, particularly given potential differences in pharmacological activity and metabolic fate among isomers [20] [21].

Capillary Electrophoresis with Chiral Selectors

Capillary electrophoresis utilizing cyclodextrin-based chiral selectors achieves baseline resolution of hydroxy itraconazole stereoisomers within 20 minutes analysis time [20] [22]. Sulfated β-cyclodextrin in phosphate buffer systems provides optimal chiral discrimination through inclusion complex formation [20] [23]. The method successfully resolves eight peaks representing both itraconazole and hydroxy itraconazole stereoisomers, enabling comprehensive stereochemical analysis [20] [24].

High-Performance Liquid Chromatography with Chiral Stationary Phases

Polysaccharide-derived chiral stationary phases, particularly cellulose tris-(4-methylbenzoate) and cellulose tris-(3,5-dimethylphenylcarbamate), demonstrate excellent enantioselectivity for itraconazole stereoisomers [25] [26]. Two-step chromatographic approaches utilizing complementary chiral phases achieve complete resolution of all four stereoisomers with purities exceeding 97% [26] [27]. Analysis times typically range from 40-50 minutes with volatile organic mobile phases enabling preparative-scale separations [26] [25].

Electrokinetic Chromatography Applications

Electrokinetic chromatography employing heptakis-2,3,6-tri-O-methyl-β-cyclodextrin as chiral selector provides resolution of four itraconazole stereoisomers with resolution values exceeding 3.0 [22] [28]. Optimization of buffer pH, chiral selector concentration, and temperature conditions enables robust separation suitable for pharmaceutical analysis [22] [29]. The method offers advantages in terms of efficiency and reduced solvent consumption compared to conventional liquid chromatography approaches [30] [23].

Stereochemical Impact on Analytical Method Development